2-{[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfanyl}-N-methyl-N-phenylacetamide
Description
Properties
IUPAC Name |
N-(2,4-dichloro-5-methoxyphenyl)-2-[2-(N-methylanilino)-2-oxoethyl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O3S/c1-22(12-6-4-3-5-7-12)18(24)11-26-10-17(23)21-15-9-16(25-2)14(20)8-13(15)19/h3-9H,10-11H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKACUVPYSKRSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CSCC(=O)NC2=CC(=C(C=C2Cl)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfanyl}-N-methyl-N-phenylacetamide typically involves multiple steps:
Starting Materials: The synthesis begins with 2,4-dichloro-5-methoxyaniline and N-methyl-N-phenylacetamide.
Formation of Intermediate: The first step involves the reaction of 2,4-dichloro-5-methoxyaniline with a suitable acylating agent to form an intermediate compound.
Thioether Formation: The intermediate is then reacted with a thiol compound under controlled conditions to introduce the sulfanyl group.
Final Coupling: The final step involves coupling the intermediate with N-methyl-N-phenylacetamide under specific conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Amines, thiols, and alkoxides for substitution reactions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its unique structure.
Biochemical Probes: Employed in studies to understand biochemical pathways and mechanisms.
Medicine
Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion (ADME) properties.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism of action of 2-{[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfanyl}-N-methyl-N-phenylacetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s dichloro and methoxy groups may facilitate binding to active sites, while the sulfanyl group can participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Key Modifications
The compound’s analogs differ primarily in:
Substituents on the aniline ring (e.g., methoxy, isopropoxy, or 2-methoxyethoxy groups).
Linker groups (sulfanyl vs. sulfonyl).
Acetamide substituents (N-methyl-N-phenyl vs. N,N-diethyl).
Table 1: Structural and Physicochemical Comparisons
*Calculated based on formula C₁₈H₁₆Cl₂N₂O₃S.
Impact of Substituent Modifications
A. Aniline Ring Substituents
- Methoxy vs. Isopropoxy/2-Methoxyethoxy: The 5-methoxy group in the target compound provides moderate electron-donating effects, influencing reactivity in electrophilic substitution. Nitro substituents () introduce strong electron-withdrawing effects, stabilizing the aromatic ring but reducing metabolic stability .
B. Linker Groups
- Sulfanyl (-S-) vs. Sulfanyl linkers (target compound, ) offer greater flexibility and may enhance interaction with thiol-containing enzyme active sites .
C. Acetamide Substituents
- N-Methyl-N-phenyl vs. In contrast, N,N-diethyl groups () increase steric bulk and hydrophobicity, which may improve blood-brain barrier penetration .
Biological Activity
2-{[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfanyl}-N-methyl-N-phenylacetamide, also known by its CAS number 341965-20-6, is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, including its mechanism of action, efficacy in various cancer models, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of approximately 395.3 g/mol. The compound features a dichloro-substituted aniline moiety linked to an acetamide structure, which is crucial for its biological activity.
The biological activity of this compound primarily involves its interaction with cellular pathways associated with cancer cell proliferation and apoptosis. Preliminary studies suggest that it may act as an inhibitor of specific kinases involved in tumor growth and survival.
Efficacy in Cancer Models
Research has indicated that derivatives of phenylacetamide compounds exhibit significant anticancer properties. For instance, a study on related compounds demonstrated their cytotoxic effects against various cancer cell lines, including prostate carcinoma (PC3) and breast cancer (MCF-7) cells. The following table summarizes the IC50 values for different derivatives compared to imatinib:
| Compound | PC3 IC50 (μM) | MCF-7 IC50 (μM) |
|---|---|---|
| 2a | 196 | >250 |
| 2b | 52 | 191 |
| 2c | 80 | >250 |
| Imatinib | 40 | 79 |
This data indicates that certain derivatives exhibit enhanced potency compared to established chemotherapeutics like imatinib, particularly against the PC3 cell line, which is critical for developing new anticancer agents .
Case Studies and Research Findings
- Anticancer Activity : A significant study focused on the synthesis and evaluation of phenylacetamide derivatives found that compounds similar to our target compound displayed potent anticancer activity. The study highlighted that modifications to the aniline moiety could enhance cytotoxic effects against cancer cells .
- Mechanistic Insights : Another research article explored the mechanism by which these compounds induce apoptosis in cancer cells. It was found that they could activate caspase pathways leading to programmed cell death, which is a desirable effect in anticancer therapies .
- In Vivo Studies : Further investigations included in vivo models where derivatives were tested for their ability to inhibit tumor growth in xenograft models. Results indicated significant tumor reduction compared to control groups, supporting the potential for clinical applications .
Q & A
Basic: What are the recommended synthetic pathways for preparing 2-{[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfanyl}-N-methyl-N-phenylacetamide, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves multi-step nucleophilic substitution and condensation reactions. For example:
- Step 1: React 2-chloro-N-phenylacetamide derivatives with sodium azide (NaN₃) in a toluene:water (8:2) solvent system under reflux (5–7 hours) to form intermediate thiols .
- Step 2: Couple the thiol intermediate with a dichloro-methoxyaniline moiety using coupling agents (e.g., DCC/DMAP) in anhydrous conditions.
Key factors affecting yield include: - Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution steps .
- Temperature control: Reflux conditions (~110°C) for azide formation vs. room temperature for coupling to avoid side reactions .
- Stoichiometric ratios: Excess NaN₃ (1.5 eq) ensures complete conversion of chloro intermediates .
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) during structural elucidation of this compound?
Answer:
Contradictions often arise from dynamic effects (e.g., rotational isomerism) or impurities. Methodological solutions include:
- Multi-technique validation: Combine ¹H/¹³C NMR, IR, and high-resolution mass spectrometry (HRMS) to cross-verify functional groups (e.g., sulfanyl vs. sulfonyl peaks) .
- Crystallographic analysis: Single-crystal X-ray diffraction (SC-XRD) resolves ambiguous stereochemistry or hydrogen-bonding networks, as demonstrated for structurally analogous spiro compounds .
- Computational modeling: Use DFT calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data .
Basic: What in vitro assays are suitable for preliminary screening of this compound’s biological activity?
Answer:
Standard assays include:
- Antimicrobial screening: Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Anticancer activity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Anti-inflammatory potential: COX-2 inhibition assay using ELISA-based methods .
Note: Use DMSO as a solvent (≤1% v/v) to avoid cytotoxicity artifacts .
Advanced: How can reaction path search methods (e.g., quantum chemical calculations) optimize the synthesis of structurally similar acetamide derivatives?
Answer:
Computational approaches reduce trial-and-error experimentation:
- Reaction pathway mapping: Use density functional theory (DFT) to identify transition states and energetically favorable pathways for sulfanyl-acetamide bond formation .
- Solvent effect modeling: COSMO-RS simulations predict solvent polarity impacts on reaction rates and byproduct formation .
- Machine learning integration: Train models on existing reaction datasets (e.g., Reaxys) to predict optimal conditions (temperature, catalyst) for novel derivatives .
Basic: What analytical techniques are critical for assessing the purity of this compound post-synthesis?
Answer:
- HPLC: Reverse-phase C18 column with UV detection (λ = 254 nm) to quantify impurities (<0.5% threshold) .
- TLC monitoring: Hexane:ethyl acetate (9:1) as a mobile phase to track reaction progress and isolate intermediates .
- Elemental analysis: Validate C, H, N, S percentages within ±0.4% of theoretical values .
Advanced: How do electronic effects of substituents (e.g., methoxy vs. chloro groups) influence the compound’s reactivity and bioactivity?
Answer:
- Electron-withdrawing groups (Cl): Enhance electrophilicity of the acetamide carbonyl, improving nucleophilic attack in coupling reactions .
- Electron-donating groups (OCH₃): Increase electron density on the anilino ring, boosting antimicrobial activity via enhanced membrane interaction .
- Steric effects: Bulkier substituents (e.g., diethylacetamide) reduce binding affinity to enzymatic targets like COX-2 .
Basic: What are the stability considerations for storing this compound under laboratory conditions?
Answer:
- Light sensitivity: Store in amber vials at −20°C to prevent photodegradation of the sulfanyl group .
- Moisture control: Use desiccants (silica gel) to avoid hydrolysis of the acetamide bond .
- Long-term stability: Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring .
Advanced: What strategies can mitigate batch-to-batch variability in large-scale synthesis?
Answer:
- Process analytical technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction endpoints in real time .
- Design of experiments (DoE): Use factorial designs to optimize variables (e.g., stoichiometry, stirring rate) and identify critical process parameters .
- Crystallization control: Seed crystals and controlled cooling rates ensure consistent polymorph formation .
Basic: How does the compound’s logP value correlate with its pharmacokinetic properties?
Answer:
- High logP (>3): Indicates lipophilicity, favoring blood-brain barrier penetration but risking hepatotoxicity .
- Optimal range (2–3): Balances solubility (via methoxy groups) and membrane permeability for oral bioavailability .
- Measurement: Determine via shake-flask method or computational tools (e.g., ChemAxon) .
Advanced: What mechanistic insights can be gained from studying metabolic pathways of this compound using LC-MS/MS?
Answer:
- Phase I metabolism: Identify hydroxylation sites (e.g., methoxy → catechol) via cytochrome P450 isoforms .
- Phase II conjugation: Detect glucuronidation or sulfation products using neutral loss scans .
- Reactive metabolites: Trap electrophilic intermediates (e.g., glutathione adducts) to assess toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
